molecular formula C10H8N2O4 B2901235 2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid CAS No. 1156728-06-1

2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid

Cat. No.: B2901235
CAS No.: 1156728-06-1
M. Wt: 220.184
InChI Key: AIEIEADFKCAOTJ-UHFFFAOYSA-N
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Description

2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid is a heterocyclic compound that features a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a quinoxaline derivative with an acetic acid derivative in the presence of a catalyst can yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different functional groups attached to the ring system. These products can exhibit diverse chemical and physical properties, making them useful in different applications .

Scientific Research Applications

2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid involves its interaction with specific molecular targets. The quinoxaline ring system can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

Uniqueness

2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of both an oxo group and an acetic acid moiety. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8-5-12(9(14)10(15)16)7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,11,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEIEADFKCAOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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